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Compound of Interest

Compound Name: Anticancer agent 189

Cat. No.: B15138404 Get Quote

Fictional Drug Disclaimer: ADC-189 is a fictional antibody-drug conjugate. The following

technical whitepaper is a synthesized representation based on publicly available data from the

early-phase clinical trial of a real-world investigational agent, ABBV-400 (Telisotuzumab

Adizutecan), a c-Met targeting ADC. This document is intended to serve as an in-depth guide

for researchers, scientists, and drug development professionals, adhering to the specified

content and formatting requirements.

Executive Summary
This document provides a comprehensive technical analysis of the first-in-human, Phase 1

clinical trial (NCT05029882) for ADC-189, an antibody-drug conjugate (ADC) targeting the c-

Met receptor and delivering a novel topoisomerase 1 inhibitor payload.[1][2] The trial was

designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor

activity in patients with advanced solid tumors.[1][2] The study identified a manageable safety

profile and demonstrated promising efficacy, particularly in heavily pre-treated patients with

metastatic colorectal cancer (CRC).[3] These findings support the continued development of

ADC-189 and establish the recommended Phase 2 dose (RP2D).

Core Compound and Mechanism of Action
ADC-189 is an investigational ADC composed of three key components:

Monoclonal Antibody: A humanized antibody, Telisotuzumab, that specifically targets the c-

Met (hepatocyte growth factor receptor) protein. c-Met is a receptor tyrosine kinase that is
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frequently overexpressed in various solid tumors, including colorectal, gastric, and non-small

cell lung cancer (NSCLC), and its upregulation is often associated with poor prognosis and

resistance to other targeted therapies.

Cytotoxic Payload: A novel, potent topoisomerase 1 inhibitor. This payload induces cancer

cell death by damaging DNA during replication.

Linker: A stable, cleavable linker designed to release the cytotoxic payload preferentially

inside the target tumor cells following internalization of the ADC.

The proposed mechanism of action involves the antibody component of ADC-189 binding to

the c-Met receptor on the surface of tumor cells. This binding is followed by the internalization

of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the topoisomerase

1 inhibitor payload, which leads to DNA damage and subsequent apoptosis of the cancer cell.

The design may also allow for a "bystander effect," where the released payload can diffuse out

of the target cell and kill adjacent, c-Met-negative tumor cells.

Signaling Pathway Diagram
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Caption: Mechanism of action for ADC-189 targeting the c-Met receptor.
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Early-Phase Clinical Trial Protocol (NCT05029882)
The first-in-human study of ADC-189 was a Phase 1, multicenter, open-label trial designed to

assess the agent in adult patients with advanced solid tumors who had progressed on standard

therapies.

Study Objectives
Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of ADC-189

and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2

dose (RP2D).

Secondary Objectives: To assess the preliminary anti-tumor activity of ADC-189, including

Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free

Survival (PFS).

Key Experimental Protocols
Patient Population: Adult patients with histologically confirmed, locally advanced or

metastatic solid tumors (including CRC, NSCLC, and GEA) who had failed prior standard

therapies. For the CRC cohort, patients were required to have BRAF wild-type, microsatellite

stable (MSS) disease.

Study Design: The trial consisted of two main parts:

Dose Escalation: To determine the MTD, patients received escalating intravenous (IV)

doses of ADC-189 (ranging from 1.6 to 6.0 mg/kg) administered once every 3 weeks

(Q3W).

Dose Expansion: To further evaluate the safety, tolerability, and efficacy at selected doses,

patient cohorts were enrolled, including a randomized expansion in CRC at 1.6, 2.4, and

3.0 mg/kg Q3W.

Safety Assessment: Monitoring of adverse events (AEs) was conducted continuously and

graded according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI-CTCAE). Dose-Limiting Toxicities (DLTs) were assessed during the first cycle of

treatment.
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Efficacy Assessment: Tumor responses were evaluated every 6 weeks using the Response

Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

Pharmacokinetic Analysis: Plasma samples were collected at pre-specified time points to

determine key PK parameters of the ADC, total antibody, and the released payload.

Bioanalytical methods typically include ligand-binding assays (LBA) and liquid

chromatography-mass spectrometry (LC-MS/MS).

Biomarker Analysis: c-Met protein expression was assessed retrospectively by

immunohistochemistry (IHC) on tumor tissue samples to explore the relationship between

target expression and clinical activity.

Experimental Workflow Diagram
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Caption: High-level workflow for the Phase 1 trial of ADC-189.

Early-Phase Clinical Trial Results
Data presented are primarily from the colorectal cancer (CRC) expansion cohorts of the

NCT05029882 study, which included 122 patients as of the October 2023 data cutoff.

Patient Demographics and Baseline Characteristics
(CRC Cohort)
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Characteristic Value (N=122)

Median Age (years) 56

Sex (Male) 65 (53%)

Median Prior Lines of Therapy 4 (range, 1-12)

Prior Bevacizumab 92%

Prior Anti-EGFR Therapy 39%

Table 1: Key patient baseline characteristics from the CRC cohort.

Safety and Tolerability
ADC-189 was found to have a tolerable and manageable safety profile. The Maximum

Tolerated Dose (MTD) was established at 3.0 mg/kg Q3W. Treatment-emergent adverse events

(TEAEs) were common, with rates of Grade ≥3 events increasing with higher doses.

Adverse Event (AE)
Category

Any Grade Grade ≥3

Hematologic TEAEs

Anemia 56% 35%

Neutropenia 40% 25%

Thrombocytopenia 25% 13%

Non-Hematologic TEAEs

Nausea 57% 3%

Fatigue 44% 2%

Vomiting 39% 4%

AEs of Special Interest

Interstitial Lung

Disease/Pneumonitis
9% 2%
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Table 2: Summary of common Treatment-Emergent Adverse Events (TEAEs) in all patients
(N=122).

TEAEs leading to treatment discontinuation occurred in 20.5% of patients.

Anti-Tumor Efficacy
ADC-189 demonstrated promising anti-tumor activity in a heavily pre-treated CRC population.

Efficacy was dose-dependent, and an enriched response was observed in patients with higher

c-Met expression.

Efficacy Endpoint 1.6 mg/kg 2.4 mg/kg 3.0 mg/kg

Objective Response

Rate (ORR)
6% 18% 24%

Clinical Benefit Rate

(CBR)
75% 78% 68%

Median PFS (months) 5.1 5.3 4.1

Table 3: Key efficacy outcomes by dose in the CRC cohort.

In patients with higher c-Met expression, the ORR was greater than 35% at doses of 2.4 mg/kg

or higher.

Conclusion and Future Directions
The early-phase clinical trial for ADC-189 (based on ABBV-400) has successfully established a

manageable safety profile and demonstrated encouraging anti-tumor activity in patients with

advanced solid tumors, particularly in metastatic CRC. The data support a recommended

Phase 2 dose of 2.4 mg/kg Q3W, which showed a favorable balance of efficacy and long-term

tolerability compared to the 3.0 mg/kg MTD. The correlation between higher c-Met expression

and improved response rates underscores the potential of using c-Met as a predictive

biomarker for patient selection.

Future studies will likely focus on:
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Evaluating ADC-189 in combination with other agents, such as bevacizumab, which is

currently being explored.

Expanding into other c-Met-overexpressing tumor types.

Confirming efficacy in larger, randomized Phase 2 and 3 trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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